2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)-, also known as 4-(4-Methylphenyl)-3,4-dihydro-2H-1-benzopyran-2-one, is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of a 4-methylphenyl group at the 4-position of the dihydrobenzopyran ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the benzopyran ring, leading to a wide range of derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For instance, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This compound has a similar benzopyran core but with a methyl group at the 6-position instead of the 4-methylphenyl group.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy-: This derivative features a hydroxy group at the 6-position, altering its chemical and biological properties
Uniqueness
The presence of the 4-methylphenyl group in 2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This structural variation can lead to distinct biological activities and applications compared to other benzopyran derivatives .
Properties
CAS No. |
108679-56-7 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.286 |
IUPAC Name |
4-(4-methylphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
InChI Key |
CLZHYDKPVFGXJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC3=CC=CC=C23 |
Synonyms |
2H-1-Benzopyran-2-one, 3,4-dihydro-4-(4-Methylphenyl)- |
Origin of Product |
United States |
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